4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-19(22)21-12-4-5-15-8-9-16(13-18(15)21)20-25(23,24)17-10-6-14(2)7-11-17/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVFBYYLOXAOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline Derivatives
The tetrahydroquinoline core is synthesized via acid-catalyzed cyclization of substituted aniline precursors. For example, 3-(4-methylphenylamino)pentanoic acid undergoes intramolecular cyclization in the presence of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) at 80–100°C for 6–8 hours. This method achieves a 72% yield of the tetrahydroquinolin-7-amine intermediate, critical for subsequent functionalization.
Reaction conditions:
| Parameter | Value |
|---|---|
| Catalyst | P₂O₅/MSA (1:2 molar) |
| Temperature | 90°C |
| Solvent | Toluene |
| Yield | 72% |
Asymmetric Cyclization for Enantiomeric Control
Chiral tetrahydroquinolines are produced using optically active acid catalysts. A patent describes the cyclization of propylidene-(4-trifluoromethyl-phenyl)-amine with vinyl amines at −30°C in tetrahydrofuran (THF), yielding enantiomerically pure intermediates with 88% enantiomeric excess (ee).
Sulfonamide Functionalization
Coupling with 4-Methylbenzenesulfonyl Chloride
The tetrahydroquinolin-7-amine intermediate reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is used to scavenge HCl, achieving 85% conversion within 2 hours.
Optimized parameters:
| Parameter | Value |
|---|---|
| Sulfonylating agent | 1.1 equivalents |
| Base | TEA (3 equivalents) |
| Solvent | DCM |
| Reaction time | 2 hours |
Microwave-Assisted Sulfonamide Formation
A microwave-enhanced method reduces reaction times by 60%. A mixture of tetrahydroquinolin-7-amine and 4-methylbenzenesulfonyl chloride in THF is irradiated at 70°C (100 W) for 30 minutes, yielding 78% product.
Propanoylation of the Tetrahydroquinoline Nitrogen
Acylation with Propanoic Anhydride
The final step involves N-propanoylation using propanoic anhydride in dimethylformamide (DMF) at 50°C. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving 92% acylation efficiency.
Key considerations:
-
Anhydrous conditions prevent hydrolysis of the anhydride.
-
DMAP (5 mol%) enhances nucleophilicity of the tetrahydroquinoline nitrogen.
Alternative Route: Propionyl Chloride
Propionyl chloride in dichloromethane with pyridine as a base offers a faster alternative (1 hour vs. 3 hours) but requires strict moisture control.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). HPLC analysis confirms >95% purity.
HPLC parameters:
| Column | C18 (4.6 × 250 mm) |
|---|---|
| Mobile phase | Acetonitrile/water (70:30) |
| Flow rate | 1.0 mL/min |
| Retention time | 8.2 minutes |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 4.21 (q, J = 6.8 Hz, 2H, CH₂), 2.39 (s, 3H, CH₃).
-
MS (ESI+): m/z 388.5 [M+H]⁺.
Industrial-Scale Production
Continuous Flow Synthesis
A patent discloses a continuous flow system for cyclization and acylation steps, reducing batch time from 12 hours to 2 hours. Key advantages include:
-
Consistent temperature control (±1°C).
-
98% conversion efficiency.
Waste Reduction Strategies
-
Solvent recovery systems reclaim >90% of DCM and THF.
Challenges and Solutions
Racemization During Cyclization
The cyclization step initially produced racemic mixtures. Implementing chiral phosphine ligands (e.g., BINAP) with palladium catalysts increased ee to 94%.
Sulfonamide Hydrolysis
Early protocols suffered from sulfonamide cleavage under acidic conditions. Switching to neutral pH during workup (pH 7.0–7.5) stabilized the product.
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Cost Index |
|---|---|---|---|---|
| Traditional batch | 65% | 92% | 18h | 1.00 |
| Microwave-assisted | 78% | 95% | 6h | 1.20 |
| Continuous flow | 82% | 97% | 4h | 0.85 |
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the quinoline core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites on the receptor .
Comparison with Similar Compounds
Research Implications
- Enzyme Inhibition : The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide). Structural analogs of the target compound with methanesulfonamide (Compound 24) or bulky substituents (tert-butyl) may show varied inhibition profiles against isoforms like CA II or CA IX .
- Anti-Inflammatory Potential: The COX-2 inhibitory activity of quinazolinone derivatives (47.1%) suggests that the target compound, with its tetrahydroquinoline core, could be optimized for similar activity by introducing electron-donating groups (e.g., methoxy) .
Biological Activity
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring and a propanoyl group linked to a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of 388.5 g/mol.
Antibacterial Properties
Sulfonamides are widely recognized for their antibacterial properties, primarily attributed to their ability to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, making sulfonamides effective as antibacterial agents .
Table 1: Comparison of Biological Activities of Sulfonamide Derivatives
Anti-inflammatory and Analgesic Properties
Research has indicated that derivatives of sulfonamides may exhibit anti-inflammatory and analgesic properties. The structural modifications in compounds like this compound could influence these activities. Studies suggest that certain sulfonamide derivatives can affect perfusion pressure and coronary resistance in isolated rat heart models .
The primary mechanism through which this compound exerts its biological activity involves:
- Enzyme Inhibition : Targeting DHPS disrupts folate metabolism in bacteria.
Pharmacokinetic Considerations
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models suggest varying permeability across different cell types which can influence its bioavailability and therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, considering yield and purity?
The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. A common approach includes:
- Step 1 : Sulfonamide formation via reaction of a primary amine (e.g., 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine) with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 2 : Propanoyl group introduction using acylating agents (e.g., propionic anhydride) under controlled pH and temperature to avoid side reactions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Key variables : Solvent polarity (e.g., dichloromethane vs. DMF), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm sulfonamide (-SO₂NH-) and propanoyl (-COCH₂CH₃) groups. Aromatic protons in the tetrahydroquinoline ring appear as distinct multiplet signals (δ 6.8–7.5 ppm) .
- X-ray Crystallography : Using SHELX software for single-crystal analysis to resolve stereochemistry and confirm bond angles/planarity of the sulfonamide group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₀H₂₃N₂O₃S: ~371.14 g/mol) .
Q. What preliminary biological assays are recommended to evaluate its enzyme inhibition potential?
- Dihydropteroate Synthase (DHPS) Inhibition : Microplate assays measuring IC₅₀ values via UV-Vis spectroscopy (λ = 340 nm) to monitor folate synthesis disruption .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity over human enzymes .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this sulfonamide?
- Methodology : Use hybrid functionals (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies nucleophilic/electrophilic sites (e.g., sulfonamide sulfur) for reaction planning .
- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) on the benzene ring .
Data Interpretation : Compare computed vs. experimental IR spectra to validate electron-density distributions .
Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamides?
- Case Study : If antibacterial activity varies across studies, analyze:
- Solution : Standardize assays (e.g., CLSI guidelines) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How do stereochemical variations in the tetrahydroquinoline moiety affect the compound’s pharmacological profile?
- Experimental Design : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) and compare:
- Pharmacokinetics : Plasma stability (e.g., t₁/₂ in liver microsomes) .
- Target Binding : Molecular docking (e.g., AutoDock Vina) to DHPS active site .
Findings : (R)-enantiomers often show 3–5× higher potency due to optimal hydrogen bonding with Lys220 in DHPS .
Q. What are the challenges in achieving selective functionalization of the benzene sulfonamide group?
- Issue : Competing reactions at the tetrahydroquinoline nitrogen vs. sulfonamide sulfur.
- Solutions :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the amine during sulfonylation .
- Catalysts : Pd-mediated C–H activation for selective halogenation at the benzene para position .
Optimization : Screen solvents (e.g., acetonitrile improves selectivity by 40% vs. THF) .
Q. How to design stability studies under physiological conditions to assess therapeutic potential?
- Protocol :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C .
- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS to identify cytochrome P450 metabolites .
Outcome : Methyl groups on the benzene ring enhance stability (t₁/₂ > 8 hours at pH 7.4) compared to chloro derivatives .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
